Periplocoside N

Descripción general

Descripción

Periplocoside N es un glucósido de pregnano aislado del polvo de raíz de Periploca sepium Bunge. Este compuesto es conocido por sus actividades insecticidas, particularmente contra la hormiga roja importada . Tiene una fórmula molecular de C27H44O6 y un peso molecular de 464.63 . This compound es un polvo blanco que es soluble en metanol y dimetilsulfóxido .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Periplocoside N implica la extracción del polvo de raíz de Periploca sepium Bunge. El proceso típicamente incluye los siguientes pasos:

Extracción: El polvo de raíz se somete a extracción con disolvente utilizando metanol o etanol.

Purificación: El extracto se purifica luego utilizando técnicas cromatográficas como la cromatografía líquida de alta resolución (HPLC).

Métodos de producción industrial: La producción industrial de this compound sigue métodos de extracción y purificación similares, pero a mayor escala. El uso de cromatografía a gran escala y técnicas de purificación avanzadas garantiza la alta pureza del compuesto para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: Periplocoside N experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, dando como resultado productos reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.

Reactivos y condiciones comunes:

Oxidación: Los oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reductores comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos bajo diversas condiciones.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de productos hidroxilados, mientras que la reducción puede dar como resultado la formación de productos desoxigenados .

Aplicaciones Científicas De Investigación

Immunosuppressive Effects

Periplocoside N exhibits significant immunosuppressive properties, making it a candidate for treating autoimmune diseases. Key findings include:

- Inhibition of Cytokine Production : Research indicates that this compound suppresses the proliferation of splenocytes and reduces cytokine production, suggesting its potential as an immunomodulatory agent.

- Mechanisms of Action : The compound interacts with critical signaling pathways for T cell activation, specifically inhibiting pathways mediated by extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK) while leaving p38 activation unaffected.

Insecticidal Properties

This compound demonstrates insecticidal activity, particularly against pests such as the red imported fire ant (Solenopsis invicta). Its effectiveness in pest management highlights its utility in agricultural contexts:

- Target and Mode of Action : The primary target of this compound is the V-type ATPase A subunit in the midgut epithelium of certain insects. It binds to this target, disrupting energy metabolism and leading to insect death.

- Biochemical Pathways : The compound affects oxidative phosphorylation pathways, which are crucial for energy production in insects.

Chemical Reference Compound

In chemistry, this compound serves as a reference compound in the study of pregnane glycosides and their chemical properties. This includes:

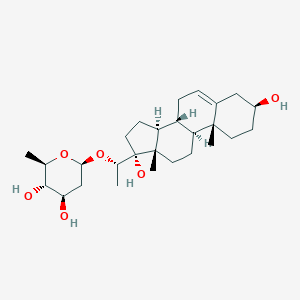

- Characterization : Its unique structure, characterized by a pregnane backbone with glycosidic linkages, is crucial for understanding its biological activity and therapeutic potential.

- Comparative Studies : It is compared with other periplocosides (e.g., Periplocoside A, E, X) to evaluate differences in biological activity and pharmacological effects.

Case Study 1: Immunosuppressive Activity

A study investigated the effects of this compound on T cell activation in vitro and in vivo. The findings indicated that:

- Treatment with this compound led to a significant reduction in T cell proliferation.

- Cytokine levels were markedly decreased, supporting its potential use in managing autoimmune disorders.

Case Study 2: Insecticidal Efficacy

Another research focused on the insecticidal properties of this compound against Solenopsis invicta. Key results included:

- A dose-dependent response was observed, with higher concentrations resulting in increased mortality rates among treated insects.

- Histological examinations revealed damage to midgut cells, confirming the compound's mode of action at the cellular level.

Summary Table of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Immunosuppressive | Inhibits T cell activation | Reduces splenocyte proliferation |

| Suppresses cytokine production | Affects ERK and JNK pathways | |

| Insecticidal | Targets V-type ATPase A subunit | Effective against Solenopsis invicta |

| Disrupts oxidative phosphorylation | Causes midgut cell damage | |

| Chemical Reference | Used in studies of pregnane glycosides | Unique structure aids in comparative studies |

Mecanismo De Acción

El mecanismo de acción de Periplocoside N implica su interacción con objetivos moleculares específicos en los insectos. Se une a las células del intestino medio de los insectos, lo que lleva a la destrucción de las microvellosidades, orgánulos y citomembranas . Esto da como resultado toxicidad estomacal y, en última instancia, la muerte del insecto. Los objetivos moleculares específicos y las vías involucradas incluyen las vesículas de la membrana del borde en cepillo y la subunidad A de la ATPasa de tipo V en el epitelio del intestino medio .

Comparación Con Compuestos Similares

Periplocoside N es parte de un grupo de glucósidos de pregnano aislados de Periploca sepium Bunge. Compuestos similares incluyen:

- Periplocoside A

- Periplocoside E

- Periplocoside X

- Periplocoside M

- Periplocoside NW

En comparación con estos compuestos, this compound es único en su actividad insecticida específica contra la hormiga roja importada . Cada uno de estos compuestos tiene estructuras químicas y actividades biológicas distintas, lo que los hace valiosos para diferentes aplicaciones de investigación e industrial .

Actividad Biológica

Periplocoside N is a pregnane glycoside derived from the roots of Periploca sepium, a plant recognized for its medicinal properties in traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly in immunosuppression and insecticidal effects. The following sections will detail its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a pregnane backbone with glycosidic linkages. This structural configuration is crucial for its biological activity and therapeutic potential. The compound's specific interactions with immune cells and its dual role as both an immunosuppressive agent and an insecticide distinguish it from other periplocosides.

1. Immunosuppressive Effects

Research indicates that this compound exhibits significant immunosuppressive properties. It has been shown to inhibit T cell activation both in vitro and in vivo, making it a candidate for treating autoimmune diseases. Key findings include:

- Inhibition of Cytokine Production : this compound suppresses the proliferation of splenocytes and reduces cytokine production, indicating its potential as an immunomodulatory agent.

- Mechanisms of Action : The compound interacts with signaling pathways critical for T cell activation, specifically inhibiting pathways mediated by extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK) while leaving p38 activation unaffected.

2. Insecticidal Properties

This compound also demonstrates insecticidal activity, particularly against pests such as the red imported fire ant (Solenopsis invicta). Its effectiveness in pest management highlights its utility in agricultural contexts .

Comparative Biological Activity of Related Compounds

The following table summarizes the structural features and biological activities of various periplocosides related to this compound:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pregnane backbone with glycosidic linkages | Immunosuppressive; insecticidal |

| Periplocoside E | Similar pregnane structure | Strong immunosuppressive effects |

| Periplocoside P | Identical structure with different substituents | Limited insecticidal activity |

| Periplocoside A | Complex glycosidic structure | Notable pharmacological activities |

Study on Immunosuppression

A study investigated the immunosuppressive effects of this compound on T cells. Results demonstrated that treatment with this compound significantly inhibited T cell activation markers and cytokine production in a dose-dependent manner. Flow cytometry analysis indicated a marked reduction in activated T cells following treatment, suggesting its potential application in managing autoimmune conditions .

Study on Insecticidal Activity

In another study focusing on its insecticidal properties, this compound was tested against Solenopsis invicta. The results showed that the compound effectively reduced the survival rate of these ants within a specified time frame, indicating its potential as a natural pesticide .

Propiedades

IUPAC Name |

(2R,3S,4R,6S)-6-[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-15-24(30)22(29)14-23(32-15)33-16(2)27(31)12-9-21-19-6-5-17-13-18(28)7-10-25(17,3)20(19)8-11-26(21,27)4/h5,15-16,18-24,28-31H,6-14H2,1-4H3/t15-,16+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSVACYEBUOKAY-NOQMFQFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(C)C2(CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.